molecular formula C24H27N3O6S2 B8772431 Methanesulfonamide, N-(3-((4R)-3,4-dihydro-1-hydroxy-4-methyl-4-(3-methylbutyl)-3-oxo-2-naphthalenyl)-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)- CAS No. 847442-84-6

Methanesulfonamide, N-(3-((4R)-3,4-dihydro-1-hydroxy-4-methyl-4-(3-methylbutyl)-3-oxo-2-naphthalenyl)-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)-

Cat. No. B8772431
M. Wt: 517.6 g/mol
InChI Key: ZTRJLSWOQIDJIS-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538105B2

Procedure details

A solution of Example 34B (0.053 g, 0.112 mmol), mesyl chloride (0.035 mL, 0.447 mmol), and pyridine (0.073 mL, 0.893 mmol) in acetone (1.5 mL) was stirred at 25° C. for 18 hours. The solution was partitioned between ethyl acetate and dilute citric acid and the layers were separated. The ethyl acetate layer was dried with sodium sulfate, filtered, and concentrated in vacuo. The residue was chromatographed on silica gel eluting with methylene chloride and 2.5% methanol in methylene chloride to give the desired product (0.049 g, 84%). 1HNMR (300 MHz, DMSO-d6): δ ppm 0.43 (m, 1 H) 0.74 (m, 7 H) 1.34 (m, 1 H) 1.57 (m, 3 H) 2.15 (m, 2 H) 3.08 (m, 3 H) 7.56 (m, 3 H) 7.75 (m, 3 H) 8.16 (m, 1 H) 10.26 (m, 1 H) 13.76 (m, 1 H).
Name
solution
Quantity
0.053 g
Type
reactant
Reaction Step One
Quantity
0.035 mL
Type
reactant
Reaction Step One
Quantity
0.073 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
desired product
Yield
84%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:32]=[CH:31][C:6]2[NH:7][C:8]([C:13]3[C:14](=[O:30])[C:15]([CH3:29])([CH2:24][CH2:25][CH:26]([CH3:28])[CH3:27])[C:16]4[C:21]([C:22]=3[OH:23])=[CH:20][CH:19]=[CH:18][CH:17]=4)=[N:9][S:10](=[O:12])(=[O:11])[C:5]=2[CH:4]=1.[S:33](Cl)([CH3:36])(=[O:35])=[O:34].N1C=CC=CC=1>CC(C)=O>[OH:23][C:22]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH3:29])([CH2:24][CH2:25][CH:26]([CH3:28])[CH3:27])[C:14](=[O:30])[C:13]=1[C:8]1[NH:7][C:6]2[CH:31]=[CH:32][C:3]([NH:2][S:33]([CH3:36])(=[O:35])=[O:34])=[CH:4][C:5]=2[S:10](=[O:12])(=[O:11])[N:9]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0.053 g
Type
reactant
Smiles
Cl.NC1=CC2=C(NC(=NS2(=O)=O)C=2C(C(C3=CC=CC=C3C2O)(CCC(C)C)C)=O)C=C1
Name
Quantity
0.035 mL
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
0.073 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was partitioned between ethyl acetate and dilute citric acid
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with methylene chloride and 2.5% methanol in methylene chloride

Outcomes

Product
Name
desired product
Type
product
Smiles
OC1=C(C(C(C2=CC=CC=C12)(CCC(C)C)C)=O)C1=NS(C2=C(N1)C=CC(=C2)NS(=O)(=O)C)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.049 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.